![molecular formula C16H21NO6 B13721121 3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B13721121.png)
3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid is a compound that belongs to the class of amino acids protected by the tert-butyloxycarbonyl (Boc) group The benzo[d][1,3]dioxole moiety is a common structural motif in organic chemistry, often found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the benzo[d][1,3]dioxole moiety. One common method involves the use of Boc-protected amino acid ionic liquids, which are prepared from commercially available tert-butyloxycarbonyl-protected amino acids. These protected amino acids are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of Boc-protected amino acids in peptide synthesis is a well-established practice in the pharmaceutical industry. The scalability of these methods would depend on the availability of starting materials and the efficiency of the synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc-protected amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of quinones, while reduction can yield various alcohols or amines.
Applications De Recherche Scientifique
3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study the interactions of amino acids and peptides with biological systems.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid is primarily related to its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to reveal the free amino group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)propanoic acid
- 3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)acrylic acid
Uniqueness
3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric acid is unique due to the presence of the benzo[d][1,3]dioxole moiety, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and peptides.
Propriétés
Formule moléculaire |
C16H21NO6 |
|---|---|
Poids moléculaire |
323.34 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17-11(8-14(18)19)6-10-4-5-12-13(7-10)22-9-21-12/h4-5,7,11H,6,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
HSEVEYRBERMUIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)OCO2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13721042.png)
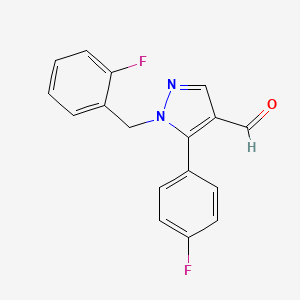
![3-[5-(Acetyloxymethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13721058.png)
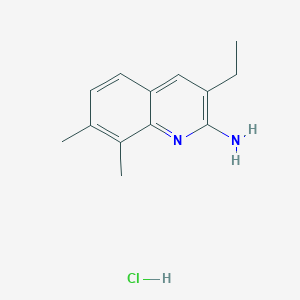

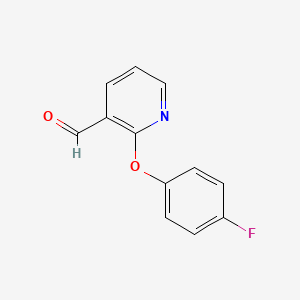
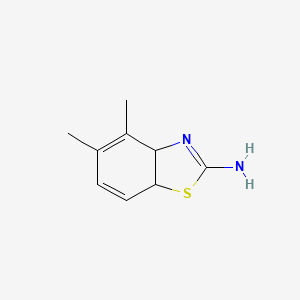

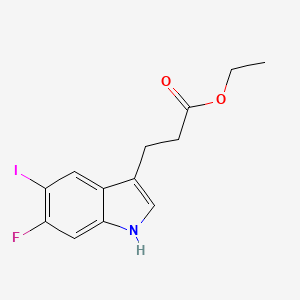
![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
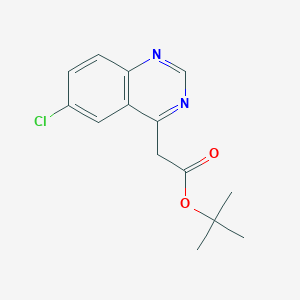
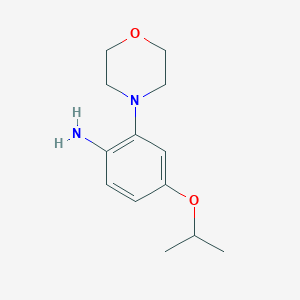

![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
